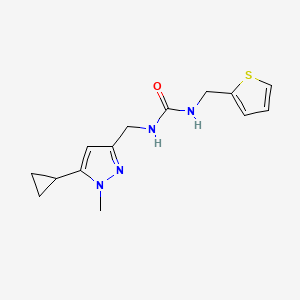

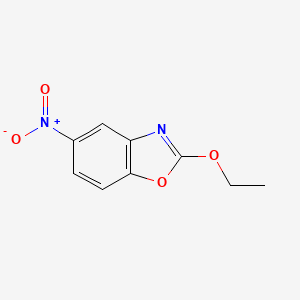

![molecular formula C13H13NO4S B2519529 Methyl 2-[(2-naphthylsulfonyl)amino]acetate CAS No. 888698-25-7](/img/structure/B2519529.png)

Methyl 2-[(2-naphthylsulfonyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Catalytic Synthesis of Methyl 1-Naphthyl Acetate

The research presented in the first paper focuses on the synthesis of methyl 1-naphthyl acetate using 1-naphthaleneacetic acid and methanol in the presence of aminosulfonic acid as a catalyst. The study identifies the optimal conditions for the esterification process, achieving a high yield of 97.5% under specific molar ratios and refluxing time. This process is significant as it relates to the synthesis of esters similar to methyl 2-[(2-naphthylsulfonyl)amino]acetate, demonstrating the effectiveness of aminosulfonic acid in catalyzing such reactions .

Synthesis and Antitumor Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate

The second paper describes the synthesis of a compound with a naphthyl core structure, which is relevant to the analysis of methyl 2-[(2-naphthylsulfonyl)amino]acetate. The compound was synthesized through a multi-step process involving condensation, cyclization, and reduction reactions. The crystal structure of the synthesized compound was determined, and it exhibited significant antitumor activity against certain cancer cell lines. This study provides insights into the structural analysis and potential biological applications of naphthyl-containing compounds .

Resistance to Sulfometuron Methyl via Acetolactate Synthase Mutation

The third paper discusses the resistance mechanism to sulfometuron methyl, a sulfonylurea herbicide, through mutations in the enzyme acetolactate synthase. Although this paper does not directly relate to the synthesis or structural analysis of methyl 2-[(2-naphthylsulfonyl)amino]acetate, it provides context on the chemical interactions and resistance mechanisms involving sulfonyl compounds, which could be relevant for understanding the chemical reactivity of similar sulfonyl-containing molecules .

Synthesis and Methylation of Naphthyridine Derivatives

In the fourth paper, the synthesis of naphthyridine derivatives is explored, which is pertinent to the molecular structure analysis of methyl 2-[(2-naphthylsulfonyl)amino]acetate due to the presence of a naphthyl group. The study demonstrates a high-yield synthesis and subsequent methylation of naphthyridines, providing a methodological framework that could be applied to the methylation of other naphthyl-containing compounds. The use of dimethyl sulfoxide and base for methylation is particularly relevant for understanding the chemical reactions that methyl 2-[(2-naphthylsulfonyl)amino]acetate might undergo .

Scientific Research Applications

Chemical Characterization and Properties

Methyl 2-[(2-naphthylsulfonyl)amino]acetate and its derivatives have been extensively studied for their chemical properties and potential applications in various fields. A combined experimental and theoretical study was conducted on a closely related compound, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate, which was characterized using XRD, FT-IR, UV–Vis, and NMR techniques. Theoretical calculations helped to obtain detailed information about molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compound. This study emphasized its potential in non-linear optical behaviors, examining its total dipole moment, mean polarizability, and first-order hyperpolarizability values (Gültekin et al., 2020).

Catalytic Synthesis Applications

The catalytic synthesis of methyl 1-naphthyl acetate using aminosulfonic acid highlights the versatility of methyl 2-[(2-naphthylsulfonyl)amino]acetate derivatives in chemical synthesis. The study found optimal conditions for the esterification process, achieving a high yield of 97.5%, which underscores the efficiency and potential industrial applicability of these compounds (Xu Dong-fang, 2004).

Dyeing Properties and Applications

A series of monoazo acid dyes based on naphthalimides, including derivatives of methyl 2-[(2-naphthylsulfonyl)amino]acetate, were synthesized and investigated for their spectrophotometric properties in various solvents. These studies showed that the synthesized dyes have the ability to dye wool and polyamide fabrics, offering red to violet hues with good fastness properties. This research presents a promising application of methyl 2-[(2-naphthylsulfonyl)amino]acetate derivatives in the textile industry, highlighting their potential as acid dyes for natural and synthetic polymers (Hosseinnezhad et al., 2017).

properties

IUPAC Name |

methyl 2-(naphthalen-2-ylsulfonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-18-13(15)9-14-19(16,17)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSYGFPCVFFOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-naphthylsulfonyl)amino]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

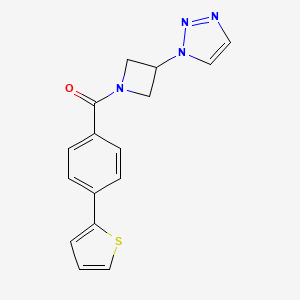

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)

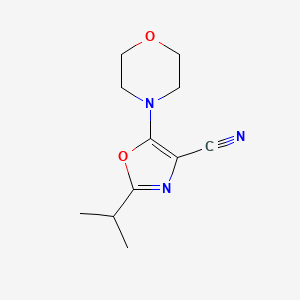

![N-(Oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2519451.png)

![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)

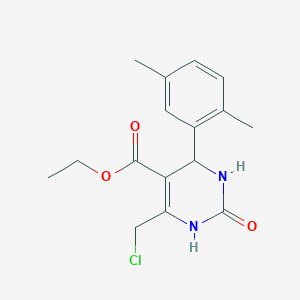

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2519459.png)

![2-Methyl-4-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2519460.png)

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)